molecular formula C4H8F3N B2455247 4,4,4-Trifluorobutan-2-amine CAS No. 37143-52-5

4,4,4-Trifluorobutan-2-amine

Cat. No.: B2455247
CAS No.: 37143-52-5
M. Wt: 127.11
InChI Key: HKEQNJJYWZWKMC-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutan-2-amine is an organic compound with the molecular formula C4H8F3N. It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butane chain, with an amine group attached to the second carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluorobutan-2-amine typically involves the alkylation of glycine Schiff base with trifluoroethyl iodide under basic conditions. The process includes the formation of a nickel (II) complex with the glycine Schiff base, followed by alkylation with trifluoroethyl iodide. The resultant alkylated nickel (II) complex is then disassembled to reclaim the chiral auxiliary and produce this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluorobutan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluorobutanone, while reduction could produce butane derivatives .

Scientific Research Applications

4,4,4-Trifluorobutan-2-amine is utilized in various scientific research applications due to its unique properties:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorobutan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4,4,4-Trifluorobutan-1-amine
  • (2S)-4,4,4-Trifluorobutan-2-amine; hydrochloride

Comparison: 4,4,4-Trifluorobutan-2-amine is unique due to the position of the amine group on the second carbon, which influences its reactivity and interaction with other molecules. In contrast, 4,4,4-Trifluorobutan-1-amine has the amine group on the first carbon, leading to different chemical properties and applications. The hydrochloride salt of (2S)-4,4,4-Trifluorobutan-2-amine offers enhanced solubility and stability, making it suitable for specific industrial and pharmaceutical applications .

Properties

IUPAC Name

4,4,4-trifluorobutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N/c1-3(8)2-4(5,6)7/h3H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEQNJJYWZWKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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